Lipophilicity Profile: Reduced LogP Relative to the Meta-Isomer
The ortho-methyl substitution of the target compound results in a lower predicted partition coefficient (LogP) compared to its meta-methyl analog, indicating a more favorable hydrophilic-lipophilic balance for certain applications. The target compound has a reported calculated LogP of 2.10872 , whereas the meta-isomer, (2-(m-Tolyl)oxazol-4-yl)methanamine, has a reported LogP of 1.6 [1]. This difference of approximately 0.5 log units suggests the ortho-isomer may exhibit moderately higher aqueous solubility and different membrane permeation kinetics.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.10872 (computed) |
| Comparator Or Baseline | (2-(m-Tolyl)oxazol-4-yl)methanamine, LogP = 1.6 (computed) |
| Quantified Difference | Δ LogP ≈ 0.5 (ortho isomer less lipophilic than meta isomer in this computational comparison) |
| Conditions | In silico prediction (specific software not specified) |
Why This Matters
Lipophilicity is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile; the distinct LogP of the ortho isomer makes it a more suitable choice when a less lipophilic analog is required to optimize solubility or reduce non-specific binding.
- [1] ChemExper Chemical Directory. (n.d.). Catalog Information for (2-(m-Tolyl)oxazol-4-yl)methanamine. Retrieved April 17, 2026. View Source
